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Compound of Interest

2-Chloroisonicotinimidamide
Compound Name:

hydrochloride
CAS No.: 82019-89-4
Cat. No.: B1523011

Get Quote

Executive Summary

2-Chloroisonicotinimidamide hydrochloride (also known as 2-chloro-4-amidinopyridine
hydrochloride) is a critical heterocyclic building block used extensively in the synthesis of serine
protease inhibitors (e.g., Factor Xa inhibitors like Betrixaban) and various antimicrobial agents.
[1][2][3] Its core utility lies in the amidine moiety, which serves as a electrophilic precursor for
cyclization into pyrimidines, imidazoles, and thiadiazoles, or as a basic pharmacophore
mimicking the arginine side chain in enzyme active sites.

This guide provides a validated protocol for its synthesis via the Pinner Reaction, detailed
stability data, and a standard operating procedure (SOP) for its downstream application in
heterocycle formation.

Chemical Identity & Properties
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Description

IUPAC Name

2-Chloropyridine-4-carboximidamide

hydrochloride

Common Name

2-Chloroisonicotinimidamide HCI

CAS Number

82019-89-4

Molecular Formula

CeHeCINs[4] - HCI

Molecular Weight 192.05 g/mol (salt); 155.59 g/mol (free base)
Appearance White to off-white crystalline solid
N Soluble in water, methanol, DMSO; sparingly
Solubility ] ] ]
soluble in ethanol; insoluble in DCM, hexanes.
Hygroscopic. Stable under inert atmosphere.
Stability Hydrolyzes to 2-chloroisonicotinamide in moist

air.

Synthesis Protocol: The Modified Pinner Reaction

The most robust method for synthesizing 2-Chloroisonicotinimidamide HCI from 2-chloro-4-

cyanopyridine is the Pinner reaction. This two-step sequence avoids the use of hazardous

metal amides (e.g., LIHMDS) and directly yields the stable hydrochloride salt.

Reaction Scheme

2-Chloro-4-cyanopyridine
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Figure 1: Step-wise synthesis via Pinner intermediate.

Detailed Methodology

Step 1. Formation of the Imidate Ester
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e Setup: Equip a 500 mL 3-neck round-bottom flask with a magnetic stir bar, a gas inlet tube,
and a drying tube (CaClz). Flush with nitrogen.

o Dissolution: Charge the flask with 2-chloro-4-cyanopyridine (10.0 g, 72.2 mmol) and
anhydrous Methanol (100 mL).

o Critical Note: Methanol must be anhydrous (<0.05% water). Water will hydrolyze the
intermediate imidate to the methyl ester or amide.

 Acidification: Cool the solution to 0°C using an ice/salt bath. Slowly bubble anhydrous HCI
gas into the solution for 30-45 minutes until saturation.

o Alternative: If HCI gas is unavailable, add Acetyl Chloride (30 mL) dropwise to the
methanol at 0°C before adding the nitrile. This generates anhydrous HCI in situ.

 Incubation: Seal the flask and store at 4°C (refrigerator) for 16—24 hours. A white precipitate
(the imidate hydrochloride) may form.

Step 2: Ammonolysis to Amidine

o Preparation: If a heavy precipitate formed in Step 1, it can be isolated by rapid filtration under
nitrogen (highly hygroscopic) and resuspended in fresh anhydrous methanol. However, a
"one-pot" telescoping is standard.

o Ammonia Addition: Cool the reaction mixture (or suspension) back to 0°C. Slowly add 7N
Ammonia in Methanol (30 mL, ~3 eq) or bubble anhydrous NHs gas until the solution is basic
(pH > 9).

o Reaction: Allow the mixture to warm to room temperature (20—25°C) and stir for 4—6 hours.

o Workup:

o

Concentrate the mixture under reduced pressure to dryness.

[¢]

Resuspend the residue in cold Isopropanol (IPA) or Ethanol.

[e]

Filter the white solid.[5]
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o Purification: Recrystallize from Ethanol/Ether if necessary to remove ammonium chloride
byproducts (NH4Cl is less soluble in EtOH than the product).

Application Protocol: Cyclization to Pyrimidines

A primary application of this amidine is the synthesis of 2-substituted pyrimidines, a common
scaffold in kinase inhibitors.

Reaction Mechanism

+ Diketo + Base
Reflux, EtOH

2-Chloroisonicotinimidamide HCI

1,3-Dicarbonyl
(e.g., Acetylacetone)

Pyridine-Pyrimidine Hybrid

Base (NaOEt or K2CO3)

Click to download full resolution via product page
Figure 2: Condensation with 1,3-dicarbonyls to form heterocyclic pharmacophores.
Protocol: Synthesis of 2-(2-chloropyridin-4-yl)-4,6-
dimethylpyrimidine

e Reagents:

[¢]

2-Chloroisonicotinimidamide HCI (1.0 eq)

[¢]

Acetylacetone (1.1 eq)

[e]

Potassium Carbonate (2.5 eq) or Sodium Ethoxide (2.0 eq)

o

Solvent: Ethanol (Absolute)

e Procedure:
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o Combine the amidine salt and base in ethanol. Stir for 15 minutes to liberate the free

amidine base.

o Add acetylacetone dropwise.

o Heat to reflux (78°C) for 4—8 hours. Monitor by TLC (the amidine spot will disappear).

o Cool to room temperature.[5] Pour into water.

o Extract with Ethyl Acetate or filter the precipitate if the product is solid.

Troubleshooting & Optimization

Issue

Probable Cause

Corrective Action

Low Yield (Step 1)

Water contamination in MeOH.

Distill MeOH over Mg or use
molecular sieves. Ensure HCI

gas is dry.

Product is Sticky/Oil

Presence of unreacted nitrile

or amide byproduct.

Triturate with cold diethyl ether
or acetone to induce

crystallization.

Hydrolysis to Amide

Moisture ingress during Step 2.

Use a drying tube; ensure

ammonia source is anhydrous.

NH4Cl Contamination

Incomplete purification.

The product is soluble in hot
EtOH; NH4Cl is not. Perform a

hot filtration.

References

e Pinner Reaction Basics: Pinner, A. (1892). Die Imidoather und ihre Derivate. Oppenheim,

Berlin.

o Synthesis of Amidinopyridines

o Patent: "Biguanide derivatives and their rearrangement products for use in the treatment
of cancer."[6] WO/2019/076958 (Cited synthesis of 2-chloroisonicotinimidamide as

intermediate MTF-380).
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o Patent: "1,2,4-Thiadiazol-5-ylpiperazine derivatives useful in the treatment of
neurodegenerative diseases."[7] AU2012280420B2. (Describes use of 2-
chloroisonicotinimidamide as starting material).

¢ Chemical Properties: PubChem Compound Summary for CAS 82019-89-4.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

© 2026 BenchChem. All rights reserved. 717 Tech Support


https://www.benchchem.com/product/b1523011?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1523011?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

